4'-(Bromomethyl)-2,4,6-trifluoro-1,1'-biphenyl
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Overview
Description
4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromomethyl group and three fluorine atoms attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl typically involves the bromination of a precursor compound. One common method is the bromination of 2,4,6-trifluoro-1,1’-biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of 4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl may involve continuous flow processes where the precursor and bromination reagent are mixed in a pipeline reactor. This method allows for better control of reaction conditions and improved yield .
Chemical Reactions Analysis
Types of Reactions
4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of biphenyl aldehydes or carboxylic acids.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific electronic or photonic properties.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl involves its ability to undergo various chemical transformations. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the biphenyl core .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a biphenyl core.
4-Bromomethyl-2,6-difluorobiphenyl: Similar but with two fluorine atoms instead of three.
Uniqueness
4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl is unique due to the presence of three fluorine atoms, which significantly alter its electronic properties and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Properties
Molecular Formula |
C13H8BrF3 |
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Molecular Weight |
301.10 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]-1,3,5-trifluorobenzene |
InChI |
InChI=1S/C13H8BrF3/c14-7-8-1-3-9(4-2-8)13-11(16)5-10(15)6-12(13)17/h1-6H,7H2 |
InChI Key |
OAAADWCTUDPQKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
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